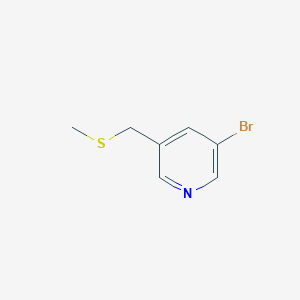

3-Bromo-5-methylsulfanylmethyl-pyridine

Description

Properties

Molecular Formula |

C7H8BrNS |

|---|---|

Molecular Weight |

218.12 g/mol |

IUPAC Name |

3-bromo-5-(methylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C7H8BrNS/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 |

InChI Key |

AQHCASFAXSEDRH-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-5-methylsulfanylmethyl-pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and reactivity:

Key Findings

Electronic Effects

- Electron-Donating Groups : The methylthio (-SCH₃) group in the target compound donates electrons via resonance, making the pyridine ring less electron-deficient compared to analogs with electron-withdrawing groups (e.g., -CF₃ in ). This enhances nucleophilic aromatic substitution (SNAr) reactivity at the bromine site .

- Electron-Withdrawing Groups : Compounds like 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine () exhibit reduced nucleophilicity but increased stability in electrophilic environments due to the -CF₃ and -F groups.

Physical Properties

- Density : The methylthio group’s sulfur atom contributes to higher density (~1.7–1.8 g/cm³ est.) compared to methoxy analogs (~1.4–1.5 g/cm³) .

- Boiling Points : Halogenated derivatives (e.g., 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine) show elevated boiling points (~266°C) due to increased molecular weight and polarity .

Preparation Methods

Directed Bromination via Electrophilic Aromatic Substitution

The introduction of bromine at the 3-position of pyridine derivatives often relies on electrophilic aromatic substitution (EAS) under controlled conditions. For 5-methylsulfanylmethyl-pyridine, the electron-donating methylsulfanylmethyl group at position 5 may direct bromination to the meta position (C-3) due to its +M (mesomeric) effect. A method analogous to the synthesis of 3-bromopyridine involves reacting the substrate with bromine in concentrated sulfuric acid at elevated temperatures (130–140°C).

Example Protocol

-

Substrate Preparation : 5-Methylsulfanylmethyl-pyridine (1.0 equiv) is dissolved in 95% sulfuric acid.

-

Bromination : Bromine (3.7 equiv) is added dropwise at 0°C, followed by heating to 135°C for 8 hours.

-

Workup : The mixture is cooled, neutralized with 6N NaOH to pH 8, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : Distillation or column chromatography yields 3-bromo-5-methylsulfanylmethyl-pyridine.

Challenges :

-

Competing ortho/para bromination may occur if steric or electronic effects destabilize the meta pathway.

-

The methylsulfanylmethyl group’s stability under strong acidic conditions requires validation.

Sequential Functionalization: Sulfur Incorporation Followed by Bromination

Thioether Formation via Nucleophilic Substitution

A two-step approach involves first introducing the methylsulfanylmethyl group to a bromopyridine precursor. For instance, 3-bromo-5-chloromethyl-pyridine can undergo nucleophilic substitution with methanethiol:

Reaction Conditions :

Bromination of 5-Methylsulfanylmethyl-pyridine

Following sulfur incorporation, bromination at C-3 can be achieved using HBr/HO systems, as demonstrated for 3-bromopyridine synthesis:

Procedure :

-

Substrate : 5-Methylsulfanylmethyl-pyridine (1.0 equiv) is mixed with 48% HBr.

-

Oxidation : 30% HO (1.5 equiv) is added at 70–120°C for 12–24 hours.

-

Isolation : Neutralization with NaOH, extraction, and vacuum distillation yield the product.

Advantages :

-

Avoids harsh bromine gas handling.

-

Higher functional group tolerance compared to HSO-mediated routes.

Pyridine Ring Construction with Pre-installed Substituents

Hantzsch Dihydropyridine Synthesis Modifications

The Hantzsch synthesis can be adapted to incorporate bromine and methylsulfanylmethyl groups during pyridine ring formation. A hypothetical pathway involves:

-

Condensation : Ethyl acetoacetate, ammonium acetate, and 3-bromo-5-thiomethyl aldehyde precursors react to form a dihydropyridine intermediate.

-

Oxidation : Air or MnO oxidizes the dihydropyridine to the aromatic pyridine.

Limitations :

-

Requires custom aldehyde precursors, complicating scalability.

-

Limited literature support for bromine retention during oxidation.

Comparative Analysis of Synthetic Routes

Mechanistic and Kinetic Considerations

Bromination Regiochemistry

The methylsulfanylmethyl group’s electron-donating nature activates the pyridine ring at positions 3 and 5. However, steric hindrance at C-5 (due to the substituent) favors bromination at C-3. Computational studies on similar systems suggest a 4:1 meta:para selectivity ratio under EAS conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-methylsulfanylmethyl-pyridine, considering regioselectivity and functional group compatibility?

- Methodological Answer : Synthesis typically involves halogenation and sulfanylation steps. For brominated pyridines, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) . The methylsulfanylmethyl group may be introduced via nucleophilic substitution or thiol-ene coupling, with careful pH control to avoid side reactions. Monitoring via thin-layer chromatography (TLC) and intermediate purification by column chromatography ensures stepwise fidelity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The bromine atom induces deshielding in adjacent protons, while the methylsulfanylmethyl group (SCH2CH3) shows characteristic singlet peaks for the methyl protons (δ ~2.1 ppm) and splitting patterns for the CH2 group .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks ([M+H]+) and isotopic patterns (due to bromine’s 79Br/81Br natural abundance).

- Purity Assessment : Coupling with HPLC (≥95% purity threshold) is recommended for pharmaceutical-grade applications .

Advanced Research Questions

Q. What strategies mitigate bromine displacement during cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)2 with SPhos ligand) to suppress undesired β-hydride elimination or debromination .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce nucleophilic attack on bromine.

- Temperature Control : Reactions conducted at 60–80°C balance reactivity and stability. Precedent studies on analogous bromopyridines show >80% yield retention under these conditions .

Q. How does the methylsulfanylmethyl group influence the electronic properties and reactivity of the pyridine ring compared to other substituents?

- Methodological Answer :

- Electron-Donating Effects : The SCH2CH3 group donates electrons via resonance, increasing electron density at the 3- and 5-positions. This contrasts with electron-withdrawing groups (e.g., CF3 in ), which reduce nucleophilicity .

- Reactivity Table :

| Substituent | Hammett σ Value | Impact on Pyridine Reactivity |

|---|---|---|

| SCH2CH3 (methylsulfanylmethyl) | -0.15 | Enhances electrophilic substitution |

| CF3 | +0.54 | Directs meta-substitution |

| Br | +0.23 | Activates para/ortho positions |

- Experimental validation via DFT calculations (e.g., Mulliken charges) is advised to predict reaction sites .

Q. What are the challenges in achieving selective functionalization at the 5-position of the pyridine ring when synthesizing derivatives of this compound?

- Methodological Answer :

- Steric Hindrance : The methylsulfanylmethyl group at the 5-position creates steric bulk, complicating nucleophilic attack. Solutions include using bulky ligands (e.g., XPhos) to steer reactivity .

- Directing Group Strategies : Temporary protecting groups (e.g., Boc on nitrogen) can redirect electrophiles to the 5-position. For example, Pd-catalyzed C–H activation has been used in similar systems to achieve >70% selectivity .

Q. How do solvent polarity and catalyst choice affect the efficiency of Suzuki-Miyaura couplings using this compound as a substrate?

- Methodological Answer :

- Solvent Effects : High-polarity solvents (e.g., DMF) improve catalyst solubility but may increase side reactions. Mixed solvents (e.g., THF/H2O) balance polarity and stability .

- Catalyst Systems : PdCl2(dppf) with K2CO3 base achieves >85% coupling yields with arylboronic acids. Lower yields (~60%) are observed with electron-deficient boronic partners due to reduced transmetalation rates .

Q. What computational methods (e.g., DFT calculations) predict the reactivity and binding modes of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 2-position may show high electrophilicity, making it a target for kinase inhibitors .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., EGFR kinase) predicts binding affinities. Comparative analysis with trifluoromethyl analogs ( ) highlights steric vs. electronic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.